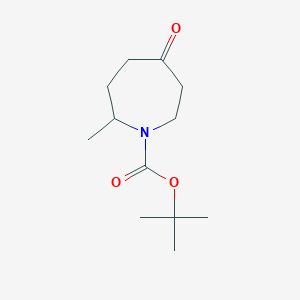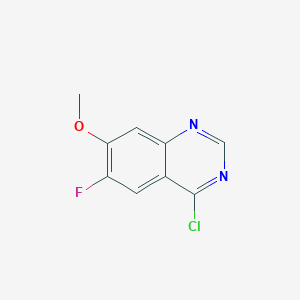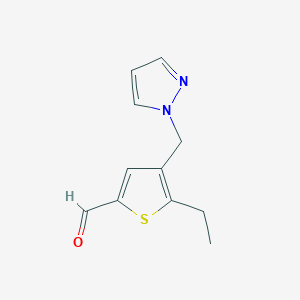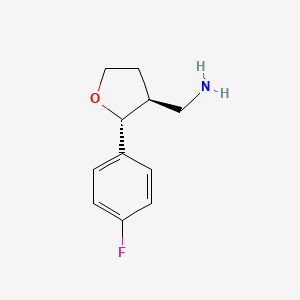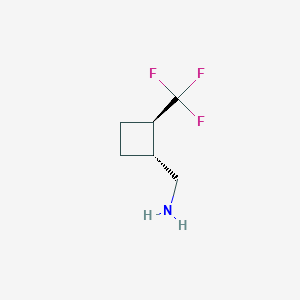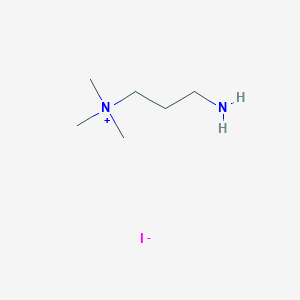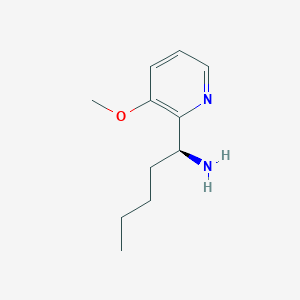
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methoxy group at the 3-position and a pentyl chain at the 1-position. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and a suitable chiral auxiliary or catalyst.
Formation of Intermediate: The pyridine ring is functionalized at the 1-position through a series of reactions, including halogenation and subsequent substitution with a pentylamine group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic asymmetric synthesis using chiral catalysts or biocatalysts may be employed to enhance enantioselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the synthesis of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine depends on its specific interactions with molecular targets. It may act as an agonist or antagonist at certain receptors, or as an inhibitor or activator of specific enzymes. The methoxy group and the chiral center play crucial roles in determining its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-Methoxypyridin-2-yl)pentan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(3-Methoxypyridin-2-yl)butan-1-amine: A shorter alkyl chain analogue.
1-(3-Methoxypyridin-2-yl)hexan-1-amine: A longer alkyl chain analogue.
Uniqueness
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(1S)-1-(3-methoxypyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H18N2O/c1-3-4-6-9(12)11-10(14-2)7-5-8-13-11/h5,7-9H,3-4,6,12H2,1-2H3/t9-/m0/s1 |
Clé InChI |
RYOUIBOMXSHFRK-VIFPVBQESA-N |
SMILES isomérique |
CCCC[C@@H](C1=C(C=CC=N1)OC)N |
SMILES canonique |
CCCCC(C1=C(C=CC=N1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


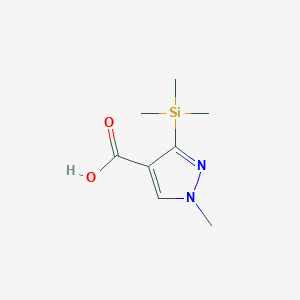
![N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B15225231.png)
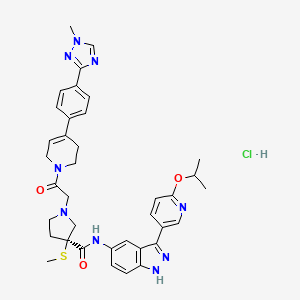
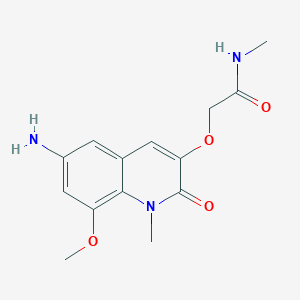
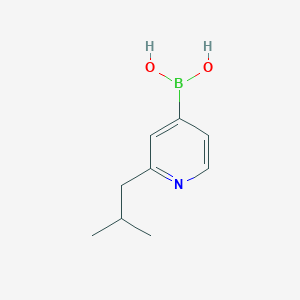
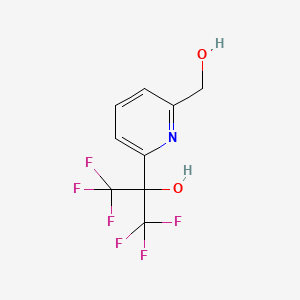

![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)
